molecular formula C10H12Cl2O3S B13520188 3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride

3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13520188
M. Wt: 283.17 g/mol
InChI Key: YZDPMFCMZQXNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is an organic compound characterized by the presence of a chlorobenzyl group attached to a propane sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 4-chlorobenzyl alcohol with propane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation: The major products include benzaldehyde or benzoic acid derivatives.

    Reduction: The major product is the corresponding benzyl alcohol.

Scientific Research Applications

3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: This compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industrial Applications: It finds use in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification or inhibition of their function. The molecular targets often include enzymes with nucleophilic active sites, such as serine or cysteine residues.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)propane-1-sulfonyl chloride
  • 3-(Methoxy)propane-1-sulfonyl chloride
  • 3-(Phenoxy)propane-1-sulfonyl chloride

Uniqueness

3-((4-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C10H12Cl2O3S

Molecular Weight

283.17 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]propane-1-sulfonyl chloride

InChI

InChI=1S/C10H12Cl2O3S/c11-10-4-2-9(3-5-10)8-15-6-1-7-16(12,13)14/h2-5H,1,6-8H2

InChI Key

YZDPMFCMZQXNCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCCS(=O)(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.